molecular formula C14H16N2O4 B6936987 N-(1-methyl-2-oxopiperidin-4-yl)-1,3-benzodioxole-5-carboxamide

N-(1-methyl-2-oxopiperidin-4-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B6936987
M. Wt: 276.29 g/mol
InChI Key: MZTXYGUMTDCGJY-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxopiperidin-4-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzodioxole ring system attached to a piperidine derivative, making it a unique molecule with interesting properties.

Properties

IUPAC Name

N-(1-methyl-2-oxopiperidin-4-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-16-5-4-10(7-13(16)17)15-14(18)9-2-3-11-12(6-9)20-8-19-11/h2-3,6,10H,4-5,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTXYGUMTDCGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1=O)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-2-oxopiperidin-4-yl)-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the formation of the benzodioxole ring system. One common approach is to start with 1,3-benzodioxole-5-carboxylic acid and react it with 1-methyl-2-oxopiperidin-4-ylamine under specific conditions, such as using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(1-methyl-2-oxopiperidin-4-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents onto the benzodioxole ring or the piperidine ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like KMnO4 (Potassium permanganate) or CrO3 (Chromium trioxide).

  • Reduction reactions might involve reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

  • Substitution reactions can be carried out using various electrophiles or nucleophiles under controlled conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(1-methyl-2-oxopiperidin-4-yl)-1,3-benzodioxole-5-carboxamide can be studied for its biological activity. It may exhibit properties such as antimicrobial, antiviral, or anti-inflammatory effects.

Medicine: In the medical field, this compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In industry, this compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(1-methyl-2-oxopiperidin-4-yl)-1,3-benzodioxole-5-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Piperidine derivatives

  • Benzodioxole derivatives

  • Other carboxamide compounds

Uniqueness: N-(1-methyl-2-oxopiperidin-4-yl)-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of the benzodioxole ring and the piperidine derivative. This combination provides distinct chemical and biological properties compared to other similar compounds.

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